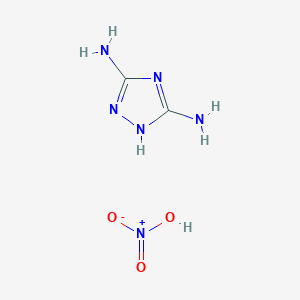

4H-1,2,4-triazole-3,5-diamine; nitric acid

Descripción general

Descripción

4H-1,2,4-Triazole-3,5-diamine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. When combined with nitric acid, it forms a complex that has unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-triazole-3,5-diamine typically involves the reaction of hydrazine derivatives with formamide or its equivalents. One common method is the cyclization of hydrazine with formamide under acidic conditions, which leads to the formation of the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4H-1,2,4-triazole-3,5-diamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of nitric acid in the production process helps in the nitration of the triazole ring, enhancing its reactivity and stability .

Análisis De Reacciones Químicas

Types of Reactions

4H-1,2,4-Triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives, which are useful in various applications.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The amino groups on the triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include nitro-triazoles, substituted triazoles, and reduced amine derivatives. These products have significant applications in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4H-1,2,4-triazole-3,5-diamine is utilized as:

- Building Block : It is often used to synthesize more complex organic compounds.

- Ligand in Coordination Chemistry : The compound can coordinate with metal ions to form stable complexes.

Table 1: Chemical Reactions Involving 4H-1,2,4-triazole-3,5-diamine

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Formation of nitro derivatives | Nitro-triazoles |

| Reduction | Conversion of nitro derivatives to amines | Amine derivatives |

| Substitution | Reaction with electrophiles | Substituted triazoles |

Biology

In biological research:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition can suppress cell proliferation.

- Anticancer Research : Its role as a DNA synthesis inhibitor positions it as a candidate for developing new cancer therapies.

Case Study: Anticancer Activity of 4H-1,2,4-triazole Derivatives

Research has demonstrated that derivatives of 4H-1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the triazole structure have led to improved efficacy in inhibiting tumor growth.

Medicine

In medicine:

- Antineoplastic Agent : The compound has been investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.

- Pharmaceutical Development : It serves as a scaffold for developing new drugs targeting various diseases.

Corrosion Inhibition

One of the notable industrial applications of 4H-1,2,4-triazole-3,5-diamine is its use as a corrosion inhibitor. Studies have shown that it effectively protects metals such as copper in acidic environments.

Table 2: Corrosion Inhibition Performance

| Medium | Inhibitor Concentration | Efficiency (%) |

|---|---|---|

| 2 M HNO₃ | 0.01 M | 85 |

| 2 M H₂SO₄ | 0.01 M | 78 |

Synthesis and Characterization

The synthesis of 4H-1,2,4-triazole-3,5-diamine typically involves the reaction of hydrazine derivatives with formamide or similar compounds under acidic conditions. The use of nitric acid in this process enhances the nitration of the triazole ring.

Synthesis Route Example :

- Combine hydrazine hydrate and formamide.

- Add nitric acid gradually while maintaining temperature control.

- Isolate the product through recrystallization.

Mecanismo De Acción

The mechanism of action of 4H-1,2,4-triazole-3,5-diamine involves its interaction with various molecular targets. As a DNA synthesis inhibitor, it binds to ribonucleotide reductase, an enzyme crucial for DNA replication. This binding inhibits the enzyme’s activity, leading to the suppression of DNA synthesis and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 1H-1,2,4-Triazol-3-amine

- 4-Amino-3-hydrazino-4H-1,2,4-triazole-3-thiol

- 1H-1,2,4-Triazole-3,4-diamine

Uniqueness

4H-1,2,4-Triazole-3,5-diamine is unique due to its dual amino groups at positions 3 and 5 of the triazole ring, which confer distinct reactivity and binding properties. This makes it particularly effective as a corrosion inhibitor and a DNA synthesis inhibitor, distinguishing it from other triazole derivatives .

Actividad Biológica

The compound 4H-1,2,4-triazole-3,5-diamine; nitric acid is part of a larger family of 1,2,4-triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The 1,2,4-triazole ring system is characterized by its five-membered structure containing three nitrogen atoms. This unique configuration allows for various interactions with biological targets. The presence of the nitric acid moiety enhances the compound's reactivity and potential biological effects.

Antimicrobial Activity

- Antibacterial : Studies have demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4H-1,2,4-triazole-3,5-diamine have shown effectiveness against various strains including Staphylococcus aureus and Escherichia coli .

- Antifungal : The antifungal activity of triazoles is well-documented. These compounds inhibit the synthesis of ergosterol in fungal cell membranes. Research indicates that derivatives can effectively combat fungal infections such as Candida albicans .

- Antimycobacterial : Certain triazole derivatives have been identified as potential treatments for tuberculosis due to their activity against Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of 4H-1,2,4-triazole derivatives has been explored extensively. Compounds in this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Modulation of immune responses .

For instance, recent studies have shown that specific triazole derivatives can significantly reduce tumor growth in animal models by targeting multiple pathways involved in cancer progression .

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that these compounds can modulate cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), leading to reduced inflammation . The anti-inflammatory effects are particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activities of 4H-1,2,4-triazole-3,5-diamine can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for pathogen survival or cancer cell metabolism.

- Receptor Modulation : These compounds may interact with various cellular receptors involved in inflammation and immune responses.

- DNA Interaction : Some derivatives may intercalate with DNA or inhibit DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against a panel of bacterial strains. The results indicated that compounds containing the 4H-1,2,4-triazole structure exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole A | E. coli | 32 |

| Triazole B | S. aureus | 16 |

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of a series of triazole derivatives. The results showed a dose-dependent decrease in cell viability in human cancer cell lines treated with these compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole X | MCF-7 (breast) | 10 |

| Triazole Y | HeLa (cervical) | 5 |

Propiedades

IUPAC Name |

nitric acid;1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.HNO3/c3-1-5-2(4)7-6-1;2-1(3)4/h(H5,3,4,5,6,7);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNHSFYLMPDIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629416 | |

| Record name | Nitric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261703-47-3 | |

| Record name | Nitric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.